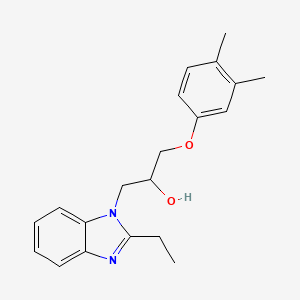![molecular formula C21H28ClN5O2S B2618418 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1323388-70-0](/img/structure/B2618418.png)
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothiazole ring, a pyrazole ring, and a morpholine moiety, making it an interesting subject for chemical studies.
Méthodes De Préparation
The synthesis of 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Benzothiazole Ring: This step typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under basic conditions.
Coupling of the Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings are coupled through a nucleophilic substitution reaction, often using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction, typically using morpholine and an appropriate leaving group.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Analyse Des Réactions Chimiques
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the pyrazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety, using reagents such as alkyl halides or sulfonates.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can inhibit or activate specific enzymes, affecting various biochemical pathways.
Interacting with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Modulating Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride can be compared with similar compounds, such as:
1-ethyl-3-(4-ethyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide: This compound lacks the morpholine moiety, which may affect its chemical reactivity and biological activity.
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide: This compound lacks the ethyl group on the pyrazole ring, which may influence its overall properties.
1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(piperidin-4-yl)ethyl]-1H-pyrazole-5-carboxamide: This compound has a piperidine moiety instead of a morpholine moiety, which may alter its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S.ClH/c1-3-16-6-5-7-18-19(16)23-21(29-18)25(11-10-24-12-14-28-15-13-24)20(27)17-8-9-22-26(17)4-2;/h5-9H,3-4,10-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIABULIZBLPCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=NN4CC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2618340.png)

![3-chloro-4-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2618345.png)
![2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide](/img/structure/B2618346.png)
![7-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2618347.png)

![3-(4-methoxyphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B2618349.png)

![8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline](/img/structure/B2618353.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618356.png)
![2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2618358.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2618359.png)
